molecular formula C22H21N5O4 B12183748 N-(3-methoxypropyl)-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide

N-(3-methoxypropyl)-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B12183748
M. Wt: 419.4 g/mol
InChI Key: LXFYQUBIUTYGAP-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a dioxoisoindoline core, and a methoxypropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, mild temperatures.

    Substitution: NaH, LiAlH4, aprotic solvents like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(3-methoxypropyl)-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The triazole ring is known to interact with metal ions, which can influence the compound’s activity in catalytic processes .

Properties

Molecular Formula

C22H21N5O4

Molecular Weight

419.4 g/mol

IUPAC Name

N-(3-methoxypropyl)-1,3-dioxo-2-[4-(1,2,4-triazol-1-ylmethyl)phenyl]isoindole-5-carboxamide

InChI

InChI=1S/C22H21N5O4/c1-31-10-2-9-24-20(28)16-5-8-18-19(11-16)22(30)27(21(18)29)17-6-3-15(4-7-17)12-26-14-23-13-25-26/h3-8,11,13-14H,2,9-10,12H2,1H3,(H,24,28)

InChI Key

LXFYQUBIUTYGAP-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

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